N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide is a chemical compound characterized by the presence of a piperidine ring and a cyclopropane sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide typically involves the reaction of a piperidine derivative with a cyclopropane sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R)-3-piperidinyl]cyclopropanesulfonamide
- Cyclopropanesulfonamide derivatives
Uniqueness
N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H16N2O2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C8H16N2O2S/c11-13(12,8-3-4-8)10-7-2-1-5-9-6-7/h7-10H,1-6H2/t7-/m1/s1 |
InChI Key |
UKMKIAIACAGPBI-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)NS(=O)(=O)C2CC2 |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2CC2 |
Origin of Product |
United States |
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